2-Isopropoxy-3-(1-tosylpiperidin-2-yl)pyridine
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Overview
Description
2-Isopropoxy-3-(1-tosylpiperidin-2-yl)pyridine is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with an isopropoxy group and a tosylpiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropoxy-3-(1-tosylpiperidin-2-yl)pyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
2-Isopropoxy-3-(1-tosylpiperidin-2-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-Isopropoxy-3-(1-tosylpiperidin-2-yl)pyridine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Isopropoxy-3-(1-tosylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application. For instance, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Isopropoxy-3-(1-tosylpiperidin-2-yl)pyridine: shares similarities with other pyridine derivatives and piperidine-containing compounds.
Piperidine derivatives: These compounds are widely studied for their pharmacological properties and are present in various pharmaceuticals.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H26N2O3S |
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Molecular Weight |
374.5 g/mol |
IUPAC Name |
3-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]-2-propan-2-yloxypyridine |
InChI |
InChI=1S/C20H26N2O3S/c1-15(2)25-20-18(7-6-13-21-20)19-8-4-5-14-22(19)26(23,24)17-11-9-16(3)10-12-17/h6-7,9-13,15,19H,4-5,8,14H2,1-3H3 |
InChI Key |
JYDYVOITVXVHOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=C(N=CC=C3)OC(C)C |
Origin of Product |
United States |
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